molecular formula C6H8N2S B15239160 1-(Pyrazin-2-yl)ethanethiol

1-(Pyrazin-2-yl)ethanethiol

Cat. No.: B15239160
M. Wt: 140.21 g/mol
InChI Key: DLIXQARHVFLQHB-UHFFFAOYSA-N
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Preparation Methods

1-(Pyrazin-2-yl)ethanethiol can be synthesized through various methods. One common approach involves the reaction of 2-vinylpyrazine with thiolactic acid, followed by the conversion of the thiolester to this compound . Another method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . Industrial production methods often optimize these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)ethanethiol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrazin-2-yl)ethanethiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)ethanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)ethanethiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrazine derivatives.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

1-pyrazin-2-ylethanethiol

InChI

InChI=1S/C6H8N2S/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3

InChI Key

DLIXQARHVFLQHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)S

Origin of Product

United States

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